H-Gly-Leu-Met-Nh2 HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

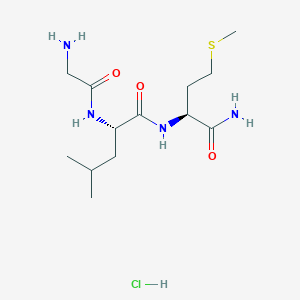

H-Gly-Leu-Met-Nh2 HCl, also known as glycyl-L-leucyl-L-methioninamide monohydrochloride, is a peptide composed of the amino acids glycine, leucine, and methionine, with an amide group at the C-terminus. This compound is a fragment of the neuropeptide Substance P, specifically the sequence from positions 9 to 11. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Leu-Met-Nh2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The initial amino acid (glycine) is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for the addition of methionine.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.

Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-quality reagents and optimized reaction conditions ensures high yield and purity of the final product.

化学反応の分析

Types of Reactions

H-Gly-Leu-Met-Nh2 HCl can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions to oxidize methionine.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

科学的研究の応用

H-Gly-Leu-Met-Nh2 HCl has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and neuropeptide function.

Medicine: Explored for its potential therapeutic effects, particularly in pain management and inflammation.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

作用機序

The biological actions of H-Gly-Leu-Met-Nh2 HCl are primarily mediated through its interaction with the neurokinin-1 receptor (NK1R). This receptor is a G protein-coupled receptor that, upon binding with the peptide, activates various intracellular signaling pathways. These pathways are involved in processes such as inflammation, pain transmission, and cell proliferation. The peptide’s ability to modulate these pathways makes it a potential target for therapeutic intervention .

類似化合物との比較

H-Gly-Leu-Met-Nh2 HCl is part of the tachykinin family of peptides, which includes other members such as:

Substance P: A full-length neuropeptide involved in pain and inflammation.

Neurokinin A: Another tachykinin with roles in smooth muscle contraction and inflammation.

Neurokinin B: Involved in reproductive physiology and stress responses.

Compared to these peptides, this compound is unique due to its shorter sequence and specific focus on the C-terminal region of Substance P. This makes it a valuable tool for studying the structure-activity relationships of tachykinins and their receptors .

生物活性

H-Gly-Leu-Met-NH2 HCl, also known as Glycine-Leucine-Methionine amide hydrochloride, is a synthetic peptide composed of three amino acids: glycine, leucine, and methionine. This compound has garnered attention for its biological activities, particularly in the context of neuropeptide signaling and potential therapeutic applications.

- Molecular Formula : C8H17N3O2·HCl

- Molecular Weight : Approximately 223.7 g/mol

- Structure : The compound features an amide group (-NH2) at the C-terminus, enhancing its solubility in water and biological fluids.

The primary biological actions of this compound are mediated through its interaction with the neurokinin-1 receptor (NK1R). This receptor is a G protein-coupled receptor that, upon binding with the peptide, activates various intracellular signaling pathways involved in:

- Pain Transmission : Activation of NK1R leads to enhanced pain perception, making this compound a valuable tool for studying pain pathways and developing new analgesics.

- Inflammatory Responses : The peptide can trigger the release of inflammatory mediators such as cytokines and chemokines, contributing to tissue damage and pain.

1. Pain Modulation

Research indicates that this compound plays a significant role in modulating pain pathways. It serves as a model compound for studying the neurokinin system's involvement in pain signaling. Studies have shown that it can activate NK1 receptors on neurons in both the spinal cord and brain, influencing nociceptive signaling.

2. Inflammation

The peptide is implicated in inflammatory processes. By activating NK1 receptors, it can enhance the secretion of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This characteristic makes it a candidate for developing anti-inflammatory drugs.

3. Antioxidant Activity

Methionine, one of the amino acids in this peptide, is known for its antioxidant properties. It helps protect cells from oxidative stress, which is essential in various physiological and pathological conditions.

Comparative Analysis with Similar Compounds

This compound belongs to the tachykinin family of peptides. Below is a comparison with other related compounds:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Full-length neuropeptide involved in pain signaling |

| Neurokinin A | Similar structure to Substance P | Involved in smooth muscle contraction and inflammation |

| Neurokinin B | Related to reproductive physiology | Plays roles in stress responses |

| Glycine-Leucine Amide | Glycine + Leucine | Simpler structure with less biological activity |

This table illustrates how this compound's unique structure allows for specific interactions within biological systems compared to its relatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that this peptide could significantly enhance pain perception when administered in animal models, confirming its role as an NK1R agonist.

- Another research highlighted its ability to stimulate cytokine release from immune cells, suggesting potential applications in managing inflammatory diseases.

- Electrophoretic studies indicated that the peptide could be hydrolyzed by proteolytic enzymes like trypsin and chymotrypsin, further elucidating its stability and breakdown products in biological systems .

特性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O3S.ClH/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3;/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20);1H/t9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMAGTQNPFSIDF-IYPAPVHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。